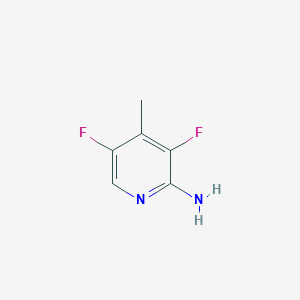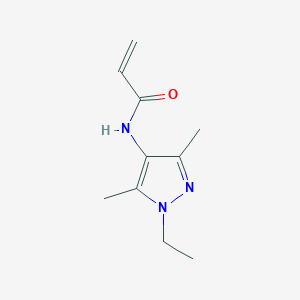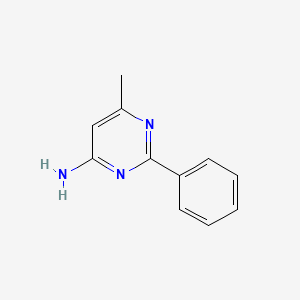
6-Methyl-2-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) . This indicates the presence of a pyrimidine ring with a methyl group at the 6th position and a phenyl group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 130-132 degrees Celsius .科学的研究の応用
Crystal Structure Analysis
The crystal structure of compounds related to 6-Methyl-2-phenylpyrimidin-4-amine, like cyprodinil, reveals significant insights into their molecular configuration. For example, the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring in cyprodinil, an anilinopyrimidine fungicide, provide essential information for understanding its physical properties and interactions at the molecular level (Jeon, Kang, Cho, & Kim, 2015).
Synthesis and Chemical Transformation
Research into the chemical synthesis and transformation of this compound derivatives has led to the development of novel compounds. For instance, the reaction of 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines with amines has resulted in the creation of new pyrido[2,3-d]pyrimidin-5-one derivatives (Komkov et al., 2021).
Antihypertensive Activity
Some derivatives of this compound have been studied for their potential antihypertensive activity. Notably, certain compounds have shown the ability to lower blood pressure in hypertensive rats to normotensive levels (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Development of GPR119 Agonists
The synthesis and analysis of 4-amino-2-phenylpyrimidine derivatives have identified potential agonists for GPR119, a target of interest in diabetes treatment. These compounds have shown promise in improving glucose tolerance in mice (Negoro, Yonetoku, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
Anti-Inflammatory Activity
Some 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which are structurally related to this compound, have shown significant anti-inflammatory activity. This points towards their potential therapeutic applications (Kumar, Drabu, & Shalini, 2017).
Anti-Cancer Activity
Some 4-aryl-N-phenylpyrimidin-2-amines, closely related to this compound, have been synthesized and evaluated for their anti-cancer activity, especially against non-small-cell lung carcinoma (NSCLC) cells. This research contributes to the development of new cancer treatments (Toviwek, Suphakun, Choowongkomon, Hannongbua, & Gleeson, 2017).
In-Silico Studies and Docking
In-silico approaches, including docking studies, have been conducted on Schiff base congeners of pyrimidine nucleus, which is structurally related to this compound. These studies aim to explore their potential antibacterial, antifungal, and antiviral activities, thereby extending the understanding of their pharmacological applications (Karati, 2022).
Safety and Hazards
特性
IUPAC Name |
6-methyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNKJQSYXNHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the key structural features of 6-methyl-2-phenylpyrimidin-4-amine derivatives and how are they characterized?
A: this compound serves as a core structure for various derivatives. These compounds typically feature substitutions at the 5-position, often incorporating an aminomethyl group linked to diverse aromatic rings. [, , , ]
- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and identifies fragments for structural insights. []
- FTIR (Fourier-Transform Infrared Spectroscopy): Reveals functional groups present in the molecule through their characteristic vibrations. []
- ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the hydrogen atoms' environment and connectivity within the molecule. [, ]
- Single-crystal X-ray analysis: Elucidates the three-dimensional structure and reveals crucial intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence crystal packing. [, , , , ]
Q2: How does the structure of this compound derivatives influence their biological activity?
A: Research suggests that modifications to the core structure, particularly at the 5-position, significantly impact biological activity. For instance, introducing an imino group (-C=N-) at the 5-position significantly enhanced the antibacterial activity against Enterococcus faecalis and demonstrated promising anticancer properties, specifically against gastric adenocarcinoma, compared to its amine analogue. [] This highlights the importance of the -C=N- bond in influencing the biological activity. [] Further modifications by varying the substituents on the aromatic ring attached to the aminomethyl or iminomethyl group at the 5-position can be explored to fine-tune the activity and selectivity of these compounds. []
Q3: What computational methods are used to study this compound derivatives?
A3: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds.
- ADME Prediction Analysis: This computational approach estimates essential pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. It helps predict a compound's drug-likeness and potential behavior within a biological system. []
- Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and a target protein at the molecular level. It helps identify potential binding modes and estimate binding affinities, providing insights into the compound's mechanism of action. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)
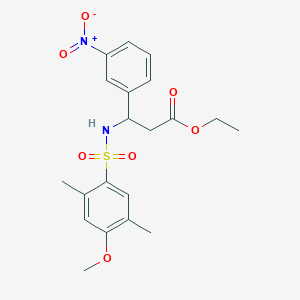
![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)
![3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2728566.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)
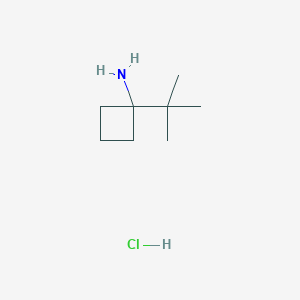


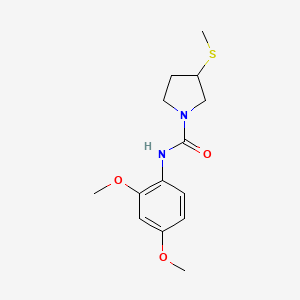

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
